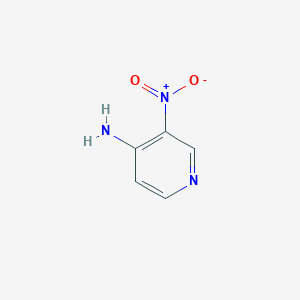

4-Amino-3-nitropyridine

Vue d'ensemble

Description

4-Amino-3-nitropyridine is a pharmaceutical intermediate . It is also known as 4-amino-3-nitropyridin-1-ium with the molecular formula C5H6N3O2 .

Synthesis Analysis

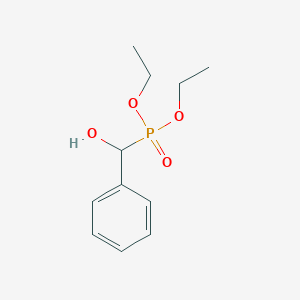

A two-step continuous flow synthesis of 4-nitropyridine has been reported . The process involves nitrating pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product .

Molecular Structure Analysis

The optimized geometry, intensity, and frequency of the vibrational bands of 4-Amino-3-nitropyridine have been obtained by density functional theory using B3LYP/6-311++G(d,p) basis set . The harmonic vibrational frequencies were calculated and compared with experimental FTIR and FT Raman spectra .

Chemical Reactions Analysis

In chemical reactions, 3-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .

Physical And Chemical Properties Analysis

4-Amino-3-nitropyridine is a solid substance with a melting point of 203-207 °C (lit.) . It is insoluble in water .

Applications De Recherche Scientifique

Synthesis and Applications

4-Amino-3-nitropyridine is a chemical compound with applications in various fields, including pharmaceuticals, pesticides, dyes, and others. Research has focused on synthesizing this compound efficiently, with an emphasis on reducing production costs, improving yield, and minimizing environmental pollution. One notable method involves the 4-nitropyridine N-oxide process (Hu Xi-en, 2004).

Structural and Vibrational Studies

Studies on 4-Amino-3-nitropyridine have delved into its molecular and crystal structures. These structures are often stabilized by N-H···N and N-H···O hydrogen bonds, forming layered arrangements in crystals. Detailed vibrational studies and quantum chemical calculations have been conducted to understand these compounds better (I. Bryndal et al., 2012).

Electrosynthesis Process

The electrosynthesis of 4-Amino-3-nitropyridine has been researched, with a focus on green synthesis technologies. Optimizing conditions for this synthesis, such as temperature, electric quantity, and electrode materials, can lead to higher yields and current efficiency, offering an environmentally friendly alternative to traditional methods (Hu Xi-en, 2005).

Femtosecond Studies and Proton Transfer

Femtosecond studies on derivatives of 4-Amino-3-nitropyridine have revealed insights into excited-state dynamics and charge-transfer-mediated proton transfer processes. This research enhances the understanding of ultrafast intramolecular interactions in certain solvents, contributing to the knowledge of chemical reaction dynamics (B. Poór et al., 2006).

Biotransformation Studies

The biotransformation of 4-Amino-3-nitropyridine by various microorganisms has been investigated, yielding novel compounds. This research is significant for understanding microbial interactions with pyridine derivatives and potentially developing new biotechnological applications (T. Tully et al., 2012).

Mécanisme D'action

Target of Action

4-Amino-3-nitropyridine is an organic compound that contains a pyridine ring with an amino group and a nitro group at the 4th and 3rd positions, respectively . It is often used as an intermediate in organic synthesis, contributing to the formation of pyridine derivatives and other related compounds

Mode of Action

It is known that the nitro group in the compound can be reduced to an amino group under certain conditions, such as in the presence of a palladium-carbon catalyst . This transformation is often utilized in the synthesis of various organic compounds.

Biochemical Pathways

It is known that the compound can be used in the synthesis of fluorescent dyes . These dyes are often used to label and detect specific molecules or biological processes in biological samples, indicating that 4-Amino-3-nitropyridine may indirectly influence various biochemical pathways through its derivatives.

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body

Result of Action

Its use in the synthesis of fluorescent dyes suggests that it may indirectly contribute to the visualization and understanding of various molecular and cellular processes .

Action Environment

The action of 4-Amino-3-nitropyridine can be influenced by various environmental factors. For instance, the compound is sensitive to light, and it should be stored in a dark place . Additionally, it should be kept in an inert atmosphere and at room temperature . The compound is also classified as a combustible solid, indicating that it should be kept away from fire and high-temperature conditions . Furthermore, it should be handled with appropriate personal protective equipment to avoid contact with skin and eyes and to prevent inhalation of dust .

Safety and Hazards

Orientations Futures

4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .

Propriétés

IUPAC Name |

3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPPEELMBOPLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338379 | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-nitropyridine | |

CAS RN |

1681-37-4 | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL542D6HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

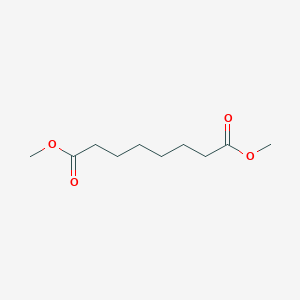

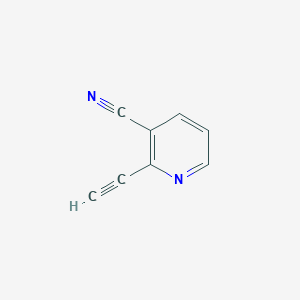

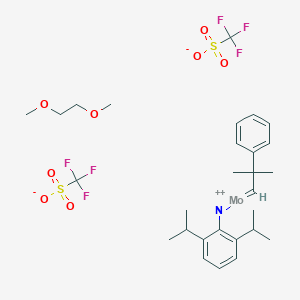

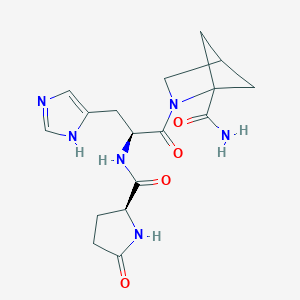

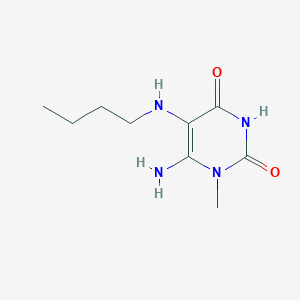

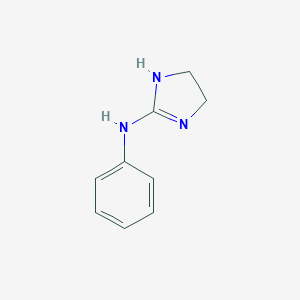

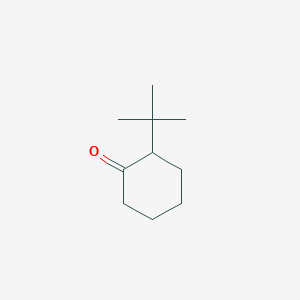

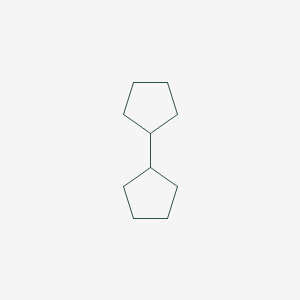

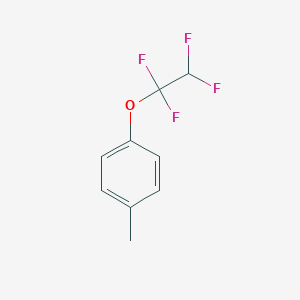

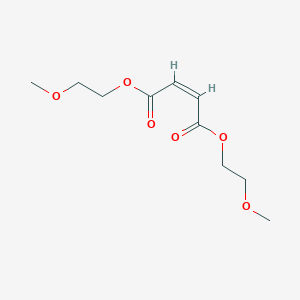

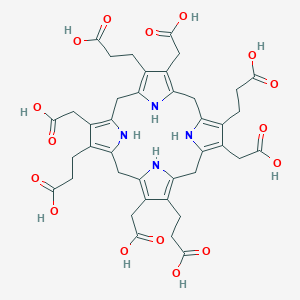

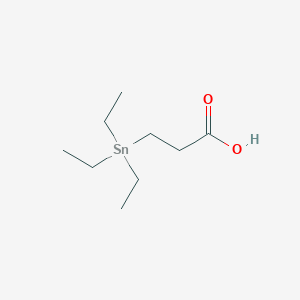

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 4-amino-3-nitropyridine in chemical synthesis?

A: 4-Amino-3-nitropyridine serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. One notable application is its use in synthesizing 2-aryl-1H-imidazo[4,5-c]pyridines. This reaction proceeds through a reductive cyclization with aromatic aldehydes in the presence of sodium dithionite (Na2S2O4) []. Additionally, it acts as a precursor in the synthesis of 3-Deazaspongosine, a nucleoside analogue, showcasing its utility in medicinal chemistry [].

Q2: How is computational chemistry employed to understand the properties of 4-amino-3-nitropyridine?

A: Density Functional Theory (DFT) calculations, using the B3LYP/6-311++G(d,p) basis set, are instrumental in predicting various molecular properties of 4-amino-3-nitropyridine []. These calculations provide insights into its optimized geometry, vibrational frequencies (FTIR and FT-Raman), electronic properties (HOMO-LUMO energies, UV-Vis spectrum), and NMR chemical shifts. Furthermore, molecular docking studies using proteins like 4YPO and 5NCJ, associated with anti-tuberculosis activity, help assess the binding affinity and potential inhibitory activity of the compound [].

Q3: What spectroscopic techniques are valuable for characterizing 4-amino-3-nitropyridine?

A: FTIR and FT-Raman spectroscopy are crucial for identifying functional groups and understanding the vibrational modes of 4-amino-3-nitropyridine []. The experimental spectral data, when compared with theoretically calculated frequencies obtained from DFT studies, allow for a detailed vibrational analysis and assignment of the observed bands. This combined approach provides a comprehensive understanding of the molecule's structural features [].

Q4: Have any studies investigated the potential biological activity of 4-amino-3-nitropyridine?

A: Yes, molecular docking studies have been conducted to explore the potential anti-tuberculosis activity of 4-amino-3-nitropyridine []. These studies involved docking the compound into the active sites of proteins 4YPO and 5NCJ, known to be involved in tuberculosis mechanisms. The calculated binding affinities and estimated inhibition constants provide preliminary evidence for potential anti-tubercular properties, warranting further investigation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[[4-[[4-(2-hydroxyethoxy)phenyl]azo]-2-methoxy-5-methylphenyl]azo]-](/img/structure/B158620.png)